molecular formula C22H19N3O2S B2601153 N-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide CAS No. 899735-64-9

N-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B2601153
CAS No.: 899735-64-9
M. Wt: 389.47
InChI Key: MHXADJSQDYTILA-UHFFFAOYSA-N
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Description

N-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a methoxybenzo[d]thiazole moiety, a pyridin-2-ylmethyl group, and a benzamide core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide typically involves a multi-step process:

  • Formation of the Benzothiazole Core: : The initial step involves the synthesis of the 6-methoxybenzo[d]thiazole core. This can be achieved by reacting 2-aminothiophenol with 6-methoxybenzaldehyde under acidic conditions to form the benzothiazole ring.

  • Introduction of the Pyridin-2-ylmethyl Group: : The next step involves the alkylation of the benzothiazole derivative with pyridin-2-ylmethyl chloride in the presence of a base such as potassium carbonate to introduce the pyridin-2-ylmethyl group.

  • Formation of the Benzamide Core: : The final step involves the coupling of the intermediate product with 3-methylbenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the benzamide core.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

  • Reduction: : Reduction reactions can target the benzamide core, potentially converting it to the corresponding amine.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the pyridin-2-ylmethyl group, where nucleophiles can replace the pyridinyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.

Major Products

    Oxidation: Hydroxylated derivatives of the original compound.

    Reduction: Aminated derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

  • Biology: : The compound has shown potential as a bioactive molecule with anti-inflammatory, antimicrobial, and anticancer properties. It is often used in biological assays to study its effects on various cellular processes.

  • Medicine: : Due to its biological activities, the compound is being investigated as a potential therapeutic agent for the treatment of inflammatory diseases, infections, and cancer.

  • Industry: : The compound can be used in the development of new materials with specific properties, such as corrosion inhibitors and dyes.

Comparison with Similar Compounds

N-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide can be compared with other benzamide derivatives and benzothiazole-containing compounds:

  • Similar Compounds

    • N-(benzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide
    • N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamide
    • N-(benzo[d]thiazol-2-yl)-2-(morpholino)benzamide
  • Uniqueness: : The presence of the methoxy group at the sixth position of the benzothiazole ring and the pyridin-2-ylmethyl group distinguishes this compound from other similar compounds

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S/c1-15-6-5-7-16(12-15)21(26)25(14-17-8-3-4-11-23-17)22-24-19-10-9-18(27-2)13-20(19)28-22/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHXADJSQDYTILA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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